
1,11-Diazido-3,6,9-trioxaundecane
Overview
Description
1,11-Diazido-3,6,9-trioxaundecane (CAS: 101187-39-7) is a diazide-functionalized polyethylene glycol (PEG) derivative with a triethylene glycol (TEG) backbone. Its structure consists of an 11-carbon chain containing three ether oxygen atoms (3,6,9-trioxaundecane) terminated by two azide (-N₃) groups. The compound is synthesized via diazidation of tetraethylene glycol (TEG) using sodium azide (NaN₃) under reflux conditions, followed by purification via column chromatography . Key characterization data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 3.69–3.67 (m, 8H), 3.37 (t, J = 8 Hz, 4H) .
- HRMS (ESI): Expected m/z 223.0919 (C₆H₁₂N₆NaO₂), Found m/z 223.0925 .
Its applications span click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), polymer crosslinking , and bioconjugation (e.g., maleimide coupling to proteins) . The short TEG chain ensures well-defined chain length, facilitating chromatographic purification .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Diazido-3,6,9-trioxaundecane can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide compounds. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into tosylate or mesylate groups.
Substitution Reaction: The activated polyethylene glycol is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to replace the tosylate or mesylate groups with azide groups.
The reaction conditions typically involve heating the reaction mixture to around 80-100°C for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Click Chemistry Reactions
The azide groups undergo copper-catalyzed (CuAAC) or strain-promoted (SPAAC) 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole linkages.
Reaction Mechanisms and Conditions
Key Findings :
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CuAAC reactions achieve >90% conversion efficiency in aqueous or organic solvents (e.g., DMF, THF) at room temperature .
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SPAAC reactions are favored for copper-sensitive systems (e.g., live-cell labeling) .
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Triazole products exhibit high hydrolytic and thermal stability (>100°C) .
Reduction Reactions
Azide groups can be reduced to primary amines using stoichiometric or catalytic methods.
Reduction Pathways
Reagent | Conditions | Products |
---|---|---|
LiAlH₄ | Anhydrous THF, 0°C to reflux | 1,11-Diamino-3,6,9-trioxaundecane |
PPh₃/H₂O | THF/H₂O, 25°C | Amine-PEG-amine |
Applications :
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Aminated derivatives serve as crosslinkers for peptide synthesis .
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Reduced products are intermediates in hydrophobic spacer synthesis (e.g., drug delivery systems) .
Polymerization Reactions
The compound participates in step-growth polymerization via AA + BB CuAAC polyaddition.
Functionalization for Sensor Development
The azide groups enable synthesis of fluorogenic chemosensors via click chemistry:
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Reaction with pyren-1-ylmethoxymethyl alkynes yields 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane , a selective Hg²⁺/Ag⁺ sensor .
Reaction Optimization Insights
Scientific Research Applications
Scientific Research Applications
1,11-Diazido-3,6,9-trioxaundecane is a homobifunctional polyethylene glycol azide compound. At room temperature, it exists as a liquid and is known for its use as a cross-linking reagent in click chemistry. Its applications span across chemistry, biology, and medicine.
- Chemistry It is used as a cross-linking reagent in the synthesis of polymers and dendrimers.
- Biology It is used in bioconjugation to link biomolecules like proteins, nucleic acids, and carbohydrates.
- Medicine It is used to create drug delivery systems and targeted therapies.
- Industry It is used in the production of hydrogels, coatings, and adhesives.
Role in Click Chemistry
This compound functions as a homobifunctional linker in click chemistry experiments. It has two azide groups at each end of a hydrophilic polyethylene glycol (PEG) spacer. These azide groups undergo a 1,3-dipolar cycloaddition reaction with terminal alkynes or cyclooctynes to form stable triazole linkages. This reaction, whether copper-catalyzed or strain-promoted, allows researchers to conjugate biomolecules like antibodies, proteins, and drugs.
Drug Delivery Systems
Azide functionalities are often explored for their potential in drug delivery systems and targeted therapies. The ability of azides to form stable conjugates with biomolecules makes them useful in biological studies and applications. Aptamer-targeted drug delivery experiments have shown that branched conjugates synthesized from this compound exhibit higher cytotoxicity against glioma cells than traditional conjugates, suggesting enhanced therapeutic efficacy in cancer treatment.
Bioconjugation Reactions
This compound's ability to form stable linkages between biomolecules finds applications in various bioconjugation reactions. For example, in protein PEGylation, this compound significantly improves the efficiency of conjugation reactions.
Case Studies
- Case Study 1: Bioconjugation with Proteins In protein PEGylation, this compound improved the efficiency of conjugation reactions. The extent of protein PEGylation increased significantly when using this diazide compared to controls.
- Case Study 2: Aptamer-Drug Conjugates Aptamer-targeted drug delivery experiments showed that branched conjugates synthesized from this compound exhibited higher cytotoxicity against glioma cells than traditional conjugates.
Mechanism of Action
The primary mechanism of action of 1,11-Diazido-3,6,9-trioxaundecane involves its azide functional groups. These groups participate in click chemistry reactions, forming triazole linkages with terminal alkynes or cyclooctyne derivatives. The reaction is catalyzed by copper or occurs under strain-promoted conditions, resulting in the formation of stable triazole rings .
The molecular targets and pathways involved in these reactions are primarily the azide and alkyne functional groups, which undergo 1,3-dipolar cycloaddition to form the triazole linkages .
Comparison with Similar Compounds
Structural and Functional Analogues
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane
- Structure : A longer PEG-based diazide with five ether oxygens and a 17-carbon chain.
- Applications : Used in triazole polymer synthesis via azide-alkyne click reactions. The extended chain increases flexibility and hydrophilicity compared to 1,11-diazido-3,6,9-trioxaundecane .
1,12-Diazidododecane (C12N3)
- Applications : Crosslinks fullerene acceptors in organic photovoltaics. Lacks PEG-derived hydrophilicity, leading to lower solubility in polar solvents .
1,11-Diamino-3,6,9-trioxaundecane
- Structure : Replaces azides with primary amines (-NH₂). CAS: 929-75-9, molecular formula C₈H₂₀N₂O₃ .
- Applications : Used in branched polymer synthesis (e.g., HPAEs for gene delivery) and antimalarial drug candidates . Unlike the diazide, it participates in amide coupling rather than click chemistry .
1,11-Bis(maleimido)-3,6,9-trioxaundecane
- Structure : Maleimide-terminated TEG derivative.
- Applications : Bifunctional linker for protein conjugation (e.g., sulfamethoxazole coupling to hydrogels) . Maleimides enable thiol-selective reactions, contrasting with azide versatility .
Comparative Analysis Table
Key Findings
Chain Length and Flexibility : Longer PEG-based diazides (e.g., 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane) enhance polymer flexibility but complicate purification due to polydispersity .
Functional Group Impact :
- Azides enable rapid click chemistry, critical for in situ quenching of reducing agents .
- Amines facilitate pH-sensitive conjugation (e.g., HPAEs for CRISPR-Cas9 delivery) .
Mechanical Properties : In crosslinked polymers, this compound (PEG3N3) improves mechanical strength over C12N3 due to ether oxygen-mediated hydrogen bonding .
Biological Compatibility: The diamine analogue (1,11-diamino-3,6,9-trioxaundecane) shows lower cytotoxicity than azides, making it suitable for biomedical applications .
Notes
- Safety : Sodium azide (used in synthesis) is highly toxic; reactions require strict temperature control (<5°C during PPh₃ reduction) .
- Storage : Diazides should be stored anhydrous to prevent hydrolysis. Diamines require protection from CO₂ to avoid carbamate formation .
- Commercial Availability : this compound is supplied by Sigma-Aldrich and CIL (Cambridge Isotope Laboratories) .
Biological Activity
1,11-Diazido-3,6,9-trioxaundecane is a synthetic compound notable for its unique chemical structure, which includes two azide functional groups and a trioxaundecane backbone. Its applications primarily lie in the fields of bioconjugation and polymer chemistry, where it serves as a homobifunctional linker in click chemistry reactions. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential in drug delivery systems and targeted therapies.
The molecular formula of this compound is , with a molecular weight of approximately 244.25 g/mol . The compound is synthesized through a series of chemical reactions that typically involve the use of sodium azide and various protective groups to facilitate the formation of azide functionalities.
Synthesis Steps:
- Preparation of Trioxaundecane Backbone: The initial step involves creating a trioxaundecane backbone using tetraethylene glycol and appropriate chlorides under controlled conditions.
- Azidation: Sodium azide is introduced to convert the tosylate groups into azides, yielding this compound .
Click Chemistry
This compound is primarily used in click chemistry , particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient conjugation of biomolecules such as proteins and drugs through stable triazole linkages . The efficiency of these reactions can be influenced by various factors including solvent choice and temperature .
Drug Delivery Systems
Research indicates that compounds with azide functionalities are promising candidates for drug delivery systems . The ability to form stable conjugates with biomolecules enhances their utility in targeted therapies. For instance, studies have demonstrated that conjugates formed with this compound exhibit increased cytotoxic activity against glioma cell lines when used in aptamer-targeted drug delivery systems .
Case Study 1: Bioconjugation with Proteins
In a study examining protein PEGylation (the process of attaching polyethylene glycol chains to proteins), it was found that this compound significantly improved the efficiency of conjugation reactions. The extent of protein PEGylation increased from 42% to 76% when using this diazide compared to controls .
Case Study 2: Aptamer-Drug Conjugates
Aptamer-targeted drug delivery experiments utilizing this compound showed that branched conjugates synthesized from this diazide exhibited higher cytotoxicity against glioma cells than traditional conjugates. This suggests potential for enhanced therapeutic efficacy in cancer treatment .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structure and purity of 1,11-Diazido-3,6,9-trioxaundecane?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS). NMR identifies functional groups (e.g., azide peaks at ~2100 cm⁻¹ in FTIR). HRMS confirms molecular mass and isotopic patterns. Purity can be assessed via high-performance liquid chromatography (HPLC) with a polar stationary phase, as azide-containing compounds often require derivatization for optimal retention .
Q. What safety protocols are critical during the synthesis of this compound?
- Methodological Answer : Conduct reactions in a fume hood with blast shields due to the explosive risk of azides. Use non-metallic tools to avoid friction-induced detonation. Monitor reaction temperatures rigorously (e.g., azide reactions are often exothermic). Post-synthesis, store the compound in a desiccator at low temperatures (<4°C) and dilute solutions to <10% w/w to mitigate instability risks .
Q. How can researchers optimize solvent selection for this compound synthesis?
- Methodological Answer : Prioritize aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) to avoid nucleophilic interference with azide groups. Solubility tests under varying temperatures (25–60°C) and polarity indices should guide solvent choice. Computational tools like COSMO-RS can predict solvent compatibility based on the compound’s charge distribution .
Q. What are the primary degradation pathways of this compound under ambient conditions?
- Methodological Answer : Degradation occurs via photolytic cleavage of azide groups (N₃ → N₂ + reactive nitrogen species) and hydrolysis of ether linkages. Accelerated stability studies (40–60°C, 75% humidity) with LC-MS monitoring can identify degradation products. UV-Vis spectroscopy tracks photodegradation kinetics at 254 nm .
Q. Which spectroscopic databases are most reliable for spectral matching of this compound?
- Methodological Answer : Use the NIH PubChem and NIST Chemistry WebBook for reference spectra. Cross-validate experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian software) to resolve ambiguities in crowded spectral regions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 50°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 vs. 1:1.2 azide/precursor). Response surface methodology (RSM) models yield percentage and purity as outputs. ANOVA identifies significant factors (e.g., solvent polarity contributes 67% variance in yield) .
Q. What theoretical frameworks guide the study of this compound’s reactivity in polymer crosslinking?
- Methodological Answer : Apply transition state theory (TST) to model azide-alkyne cycloaddition kinetics. Computational tools (e.g., COMSOL Multiphysics) simulate crosslinking density and activation energy (Eₐ). Experimental validation via rheometry tracks gelation times under varying catalyst concentrations (e.g., Cu(I) vs. Ru-based catalysts) .
Q. How do contradictions in thermal stability data arise across studies, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from differing calorimetry methods (DSC vs. TGA) or heating rates (5°C/min vs. 10°C/min). Reanalyze data using Kissinger’s method to account for non-isothermal conditions. Collaborative interlaboratory studies with standardized protocols (e.g., ASTM E537) reduce variability .
Q. What computational strategies predict the environmental impact of this compound degradation byproducts?
- Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis products’ aquatic toxicity. Quantitative structure-activity relationship (QSAR) models estimate EC₅₀ values for algae and Daphnia magna. Experimental ecotoxicity assays (OECD Test 201/202) validate predictions .
Q. How can AI-driven microspectroscopic imaging advance surface adsorption studies of this compound?
- Methodological Answer : Train convolutional neural networks (CNNs) on Raman/FTIR hyperspectral data to classify adsorption patterns on silica vs. polymer surfaces. Principal component analysis (PCA) reduces dimensionality, while Gaussian mixture models cluster adsorption sites. Real-time feedback from AI optimizes in situ reaction monitoring .
Properties
IUPAC Name |
1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMXKLNFMIUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400052 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101187-39-7 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,11-Diazido-3,6,9-trioxaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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